molecular formula C17H25BO4 B13330037 Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Cat. No.: B13330037
M. Wt: 304.2 g/mol
InChI Key: IMPZLBFNYUBOQP-UHFFFAOYSA-N
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Description

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of phenylboronic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require boronic ester functionalities.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is unique due to its specific structure, which combines a phenyl group with a boronic ester and a pentanoate moiety. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency sets it apart from other similar compounds.

Properties

Molecular Formula

C17H25BO4

Molecular Weight

304.2 g/mol

IUPAC Name

phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

InChI

InChI=1S/C17H25BO4/c1-13(18-21-16(2,3)17(4,5)22-18)11-12-15(19)20-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3

InChI Key

IMPZLBFNYUBOQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)CCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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